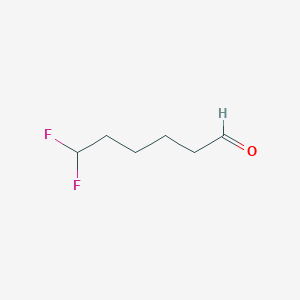
6,6-Difluorohexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Difluorohexanal is an organic compound characterized by the presence of two fluorine atoms attached to the sixth carbon of a hexanal chain. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Difluorohexanal typically involves the fluorination of hexanal derivatives. One common method is the use of deoxofluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). These reagents facilitate the replacement of hydroxyl groups with fluorine atoms under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination processes. These processes utilize specialized equipment to handle the reactive fluorinating agents safely and efficiently. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 6,6-Difluorohexanal undergoes various chemical reactions, including:
Oxidation: Conversion to 6,6-Difluorohexanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction to 6,6-Difluorohexanol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products:
Oxidation: 6,6-Difluorohexanoic acid.
Reduction: 6,6-Difluorohexanol.
Substitution: Various substituted hexanal derivatives depending on the nucleophile used.
Scientific Research Applications
6,6-Difluorohexanal has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, especially in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 6,6-Difluorohexanal involves its interaction with various molecular targets. The fluorine atoms can significantly alter the electronic properties of the molecule, affecting its reactivity and binding affinity. In biological systems, this compound can inhibit enzymes by forming stable complexes with active site residues, thereby blocking substrate access and catalytic activity.
Comparison with Similar Compounds
6,6-Difluorohexanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
6,6-Difluorohexanol: Similar structure but with a hydroxyl group instead of an aldehyde.
1,1-Difluorohexane: Similar fluorination pattern but with a different carbon chain length.
Uniqueness: 6,6-Difluorohexanal is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
Molecular Formula |
C6H10F2O |
|---|---|
Molecular Weight |
136.14 g/mol |
IUPAC Name |
6,6-difluorohexanal |
InChI |
InChI=1S/C6H10F2O/c7-6(8)4-2-1-3-5-9/h5-6H,1-4H2 |
InChI Key |
SLEVVTQQZLHFKX-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(F)F)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















